molecular formula C25H21N3O4 B12736387 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)- CAS No. 102429-77-6

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)-

Cat. No.: B12736387
CAS No.: 102429-77-6
M. Wt: 427.5 g/mol
InChI Key: HMIJOSKTWXGVSJ-UHFFFAOYSA-N
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Description

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)- is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its two methoxyphenyl groups and a phenylethyl group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as nitriles or amidines.

    Introduction of Methoxyphenyl Groups: This step might involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the Phenylethyl Group: This could be done through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)- depends on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: Another triazine compound with different substitution patterns.

    2,4-Diamino-6-phenyl-1,3,5-triazine: A triazine derivative with amino and phenyl groups.

    6-Methoxy-1,2,4-triazine: A simpler triazine with a methoxy group.

Uniqueness

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

102429-77-6

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-2-phenacyl-1,2,4-triazin-3-one

InChI

InChI=1S/C25H21N3O4/c1-31-20-12-8-18(9-13-20)23-24(19-10-14-21(32-2)15-11-19)27-28(25(30)26-23)16-22(29)17-6-4-3-5-7-17/h3-15H,16H2,1-2H3

InChI Key

HMIJOSKTWXGVSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CC(=O)C4=CC=CC=C4

Origin of Product

United States

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